molecular formula C14H22ClN5O3 B3325389 (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol CAS No. 211374-33-3

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol

Cat. No. B3325389
M. Wt: 343.81 g/mol
InChI Key: NHWJYWWOSHBICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, also known as ACYCLOVIR, is an antiviral drug that is commonly used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. The drug was first synthesized in the 1970s and has since become a widely used medication for the treatment of herpes infections.

Mechanism Of Action

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a prodrug that is converted to its active form, (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate, by the action of viral thymidine kinase. (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate then inhibits viral DNA polymerase, preventing the virus from replicating its DNA and thereby reducing the viral load.

Biochemical And Physiological Effects

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has a number of biochemical and physiological effects, including the inhibition of viral DNA synthesis, the reduction of viral replication, and the reduction of symptoms associated with herpes infections. The drug is generally well-tolerated, although some patients may experience side effects such as nausea, vomiting, and headache.

Advantages And Limitations For Lab Experiments

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit viral replication. However, the drug also has some limitations, including its specificity for herpes viruses and its potential for the development of drug resistance.

Future Directions

There are several areas for future research related to (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, including the development of new analogs with improved pharmacokinetic properties, the investigation of the drug's potential for use in the treatment of other viral infections, and the identification of new targets for antiviral therapy. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome this problem.

Scientific Research Applications

(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has been extensively studied for its antiviral properties and has been found to be effective in the treatment of a variety of herpes infections. The drug works by inhibiting the replication of the herpes virus, thereby reducing the severity and duration of symptoms.

properties

IUPAC Name

2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWJYWWOSHBICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Reactant of Route 2
Reactant of Route 2
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Reactant of Route 3
Reactant of Route 3
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Reactant of Route 4
Reactant of Route 4
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Reactant of Route 5
Reactant of Route 5
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Reactant of Route 6
Reactant of Route 6
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.